3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one
CAS No.: 19725-41-8
Cat. No.: VC15912939
Molecular Formula: C16H12O4
Molecular Weight: 268.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 19725-41-8 |
|---|---|
| Molecular Formula | C16H12O4 |
| Molecular Weight | 268.26 g/mol |
| IUPAC Name | 3-(2-hydroxyphenyl)-7-methoxychromen-4-one |
| Standard InChI | InChI=1S/C16H12O4/c1-19-10-6-7-12-15(8-10)20-9-13(16(12)18)11-4-2-3-5-14(11)17/h2-9,17H,1H3 |
| Standard InChI Key | OHOXUYCZTLGMKD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-(2-Hydroxyphenyl)-7-methoxy-4H-chromen-4-one belongs to the chromone family, featuring a benzopyran-4-one backbone with substituents at positions 3 and 7. The 2-hydroxyphenyl group at C3 and the methoxy group at C7 contribute to its polarity and reactivity. X-ray crystallographic data reveal a non-planar structure, with a dihedral angle of 88.18° between the chromone core and the exocyclic phenyl ring . This deviation from planarity influences its electronic distribution and intermolecular interactions.
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Dihedral angle (C3–C2') | 88.18° | |
| Bond length (C4=O) | 1.214 Å | |
| Torsional angle (C7–OCH₃) | 12.7° |
Spectroscopic Profiles
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UV-Vis: Absorption maxima at 270 nm (π→π* transitions) and 340 nm (n→π* transitions).
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NMR: Distinct signals for aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.85 ppm), and hydroxyl protons (δ 9.2 ppm).
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MS: Molecular ion peak at m/z 268.26 [M+H]⁺, consistent with its molecular weight .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via a three-step route:
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Aldol Condensation: 1-(2-Hydroxyphenyl)ethanone reacts with 4-methoxybenzaldehyde under basic conditions (KOH/EtOH) to form a chalcone intermediate .
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Oxidative Cyclization: The chalcone undergoes cyclization using H₂O₂ in methanol, yielding the chromone core .
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Functionalization: Methylation with dimethyl sulfate introduces the methoxy group at C7 .
Key Reaction Conditions
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Temperature: 60–80°C for cyclization.
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Catalysts: p-Toluenesulfonic acid (condensation), K₂CO₃ (methylation) .
Industrial Scalability
Industrial production optimizes solvent recovery and catalyst reuse. Continuous-flow reactors enhance yield (up to 58%) by minimizing side reactions . Challenges include the high cost of methoxylation reagents and the need for high-purity intermediates.
Physicochemical Properties
Solubility and Stability
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Solubility: Soluble in polar aprotic solvents (DMF, DMSO) and moderately soluble in ethanol. Insoluble in water (log P = 2.8).
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Thermal Stability: Decomposes at 230°C, with no melting point observed below this temperature .
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Photostability: Degrades under UV light (λ > 300 nm), necessitating storage in amber glass .
Table 2: Physicochemical Data
| Property | Value | Method |
|---|---|---|
| Log P | 2.8 | HPLC |
| λₘₐₓ (UV) | 270, 340 nm | Spectrometry |
| Decomposition Temp. | 230°C | TGA |
Biological Activities and Mechanisms
Anti-Inflammatory Effects
In LPS-induced RAW264.7 macrophages, the compound inhibits nitric oxide (NO) production (IC₅₀ = 7.0–12.0 μM) by suppressing iNOS expression . Molecular docking studies suggest it binds to the allosteric site of tyrosinase, acting as a mixed-type inhibitor .
Enzyme Modulation
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Tyrosinase Inhibition: Reduces melanin synthesis (IC₅₀ = 51.5 μM), outperforming kojic acid (IC₅₀ = 46.1 μM) in preliminary assays .
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Acetylcholinesterase (AChE): No significant activity observed at 50 μg/mL .
Cytotoxicity Profile
Evaluated against five cancer cell lines (K562, BEL-7402, SGC-7901, A549, HeLa), the compound showed weak cytotoxicity (IC₅₀ > 100 μM), indicating selectivity for inflammatory targets over general cell toxicity .
Applications and Future Directions
Medicinal Chemistry
The compound’s scaffold serves as a lead structure for designing:
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Antioxidants: Hydroxyl groups scavenge free radicals.
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Anticancer Agents: Structural analogs with modified substituents show enhanced pro-apoptotic activity .
Materials Science
Its chromone core absorbs UV light, making it a candidate for:
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Organic Sunscreens: Broad-spectrum UV absorption.
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Fluorescent Probes: Emission at 450 nm under UV excitation .
Research Gaps and Opportunities
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In Vivo Studies: Pharmacokinetics and toxicity profiles remain unexplored.
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Structure-Activity Relationships (SAR): Systematic studies on substituent effects are needed.
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